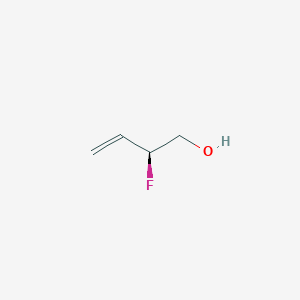
(S)-2-Fluorobut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as (S)-2-Fluorobut-3-en-2-one, using a chiral catalyst. This method ensures the desired stereochemistry is obtained. Another method involves the nucleophilic substitution of a fluorinated precursor with an appropriate alcohol group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohols or alkanes.
Substitution: Results in compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(S)-2-Fluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Fluorobut-3-en-1-ol: The enantiomer of (S)-2-Fluorobut-3-en-1-ol with different stereochemistry.
2-Fluorobut-3-en-2-ol: A structural isomer with the fluorine atom and hydroxyl group on different carbon atoms.
2-Fluorobut-3-en-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and an alkene group
Propiedades
Fórmula molecular |
C4H7FO |
|---|---|
Peso molecular |
90.10 g/mol |
Nombre IUPAC |
(2S)-2-fluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2/t4-/m0/s1 |
Clave InChI |
BVGFHDJXKIXOAJ-BYPYZUCNSA-N |
SMILES isomérico |
C=C[C@@H](CO)F |
SMILES canónico |
C=CC(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


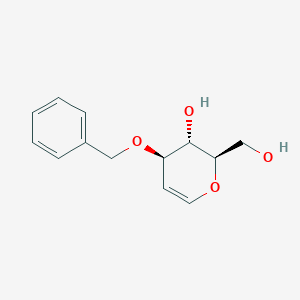
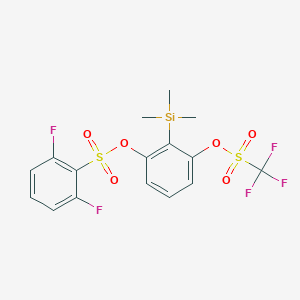
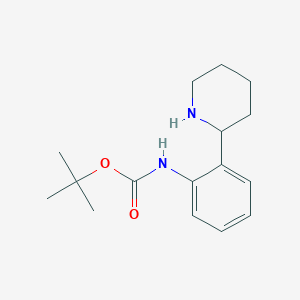
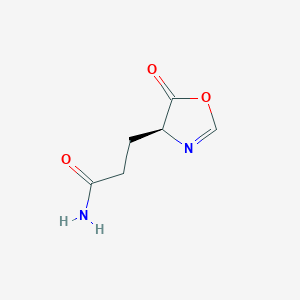
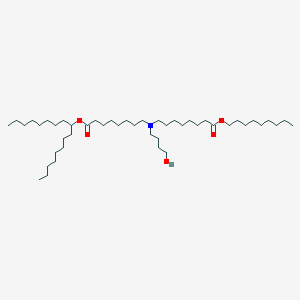
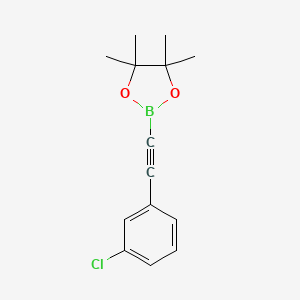
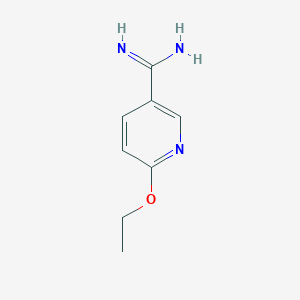
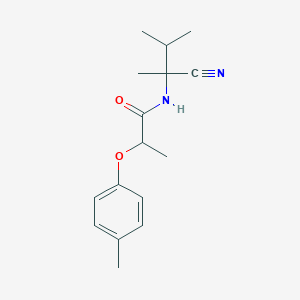

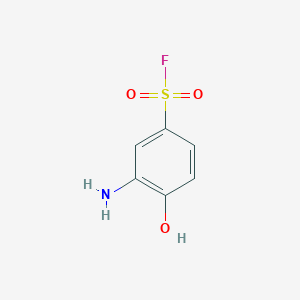
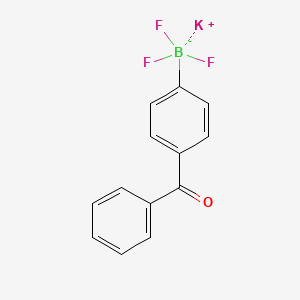

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)

